N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide

Glutaminase Enzyme Kinetics Uncompetitive Inhibition

N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide (CAS 920513-39-9) is a synthetic small molecule belonging to the bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analog class of heterocyclic compounds. It functions as an uncompetitive inhibitor of kidney-type glutaminase (GLS/GLS1).

Molecular Formula C23H19N3OS
Molecular Weight 385.5 g/mol
CAS No. 920513-39-9
Cat. No. B15212205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide
CAS920513-39-9
Molecular FormulaC23H19N3OS
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4
InChIInChI=1S/C23H19N3OS/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27)
InChIKeyPAKWDIGGKIVQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide (CAS 920513-39-9) Procurement Guide: A Low-Potency Glutaminase Inhibitor for Mechanistic Studies


N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide (CAS 920513-39-9) is a synthetic small molecule belonging to the bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analog class of heterocyclic compounds [1]. It functions as an uncompetitive inhibitor of kidney-type glutaminase (GLS/GLS1) [2]. Unlike many high-affinity GLS inhibitors developed for therapeutic applications, this compound exhibits relatively low biochemical potency, making it a specialized research tool for studying the enzymatic mechanism of glutaminase rather than a lead compound for drug development.

Why N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide Cannot Be Replaced by Other BPTES Analogs


The BPTES analog chemical space contains compounds with a vast range of glutaminase inhibitory activities, from sub-nanomolar to high-micromolar potencies [1]. Simple functional group swaps on the core scaffold lead to dramatic shifts in IC50 values, with even closely related structural isomers differing by orders of magnitude [2]. Generic substitution with an arbitrary 'BPTES analog' or 'glutaminase inhibitor' is therefore highly unreliable. Selecting N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide specifically is essential for experiments that require a defined, low-potency uncompetitive inhibitor with characterized kinetics, such as negative control assays or mechanistic studies where complete target blockade by a high-affinity ligand would mask relevant enzyme behavior.

Quantitative Differentiation Evidence for N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide


Uncompetitive Inhibition Mechanism Distinguishes from High-Affinity Allosteric GLS Inhibitors

In contrast to potent allosteric GLS inhibitors like BPTES, which exhibit a different mode of inhibition, N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide is characterized as an uncompetitive inhibitor of human kidney glutaminase. This was determined through double-reciprocal plot analysis [1]. This kinetic mechanism indicates that the inhibitor preferentially binds to the enzyme-substrate complex, a property that can be exploited in specific experimental designs where substrate-dependent inhibition is desired.

Glutaminase Enzyme Kinetics Uncompetitive Inhibition

Low Potency Profile Provides a Defined Negative Control for GLS1 Assays

Within the same patent family (US8604016), the potency of this compound (Example 17) is several orders of magnitude lower than the most potent analogs. For instance, Example 516 (BDBM108935) exhibits an IC50 of 3 nM, while Example 196 (BDBM108621) shows an IC50 of 190 nM [1][2]. With an IC50 of 2,700 nM, the target compound is 900-fold less potent than Example 516, making it a well-characterized low-activity comparator for high-throughput screening and validation assays.

Negative Control GLS1 Biochemical Assay

Defined Physicochemical Profile Supports Use in Standard Biochemical Buffers

The compound has a molecular weight of 385.5 g/mol and a computed XLogP3-AA of 5.1, indicating moderate lipophilicity [1]. This is in contrast to many high-potency BPTES analogs, which often possess higher molecular weights (>500 g/mol) and greater lipophilicity, potentially leading to solubility and non-specific binding issues in biochemical assays. The lower molecular weight and defined physicochemical properties suggest better aqueous compatibility for in vitro enzyme studies.

Physicochemical Properties Solubility cLogP

Recommended Application Scenarios for N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide


Negative Control for High-Throughput GLS1 Inhibitor Screening

Its well-characterized low potency (IC50 = 2,700 nM) compared to potent GLS1 inhibitors (IC50 < 10 nM) from the same chemical series [1] makes it an ideal negative control for validating assay sensitivity and specificity in high-throughput screening campaigns. It allows researchers to set baseline activity levels without fully inhibiting the enzyme.

Mechanistic Enzyme Kinetics Studies

The defined uncompetitive inhibition mechanism (Ki = 2000 nM) provides a precise tool for probing the enzyme-substrate complex formation and catalytic turnover of glutaminase [2]. This is useful for academic labs studying the fundamental enzymology of glutamine metabolism.

Reference Standard for Selectivity Profiling

As a member of the BPTES analog class with documented GLS inhibition, this compound can serve as a reference standard to evaluate the selectivity of novel GLS inhibitors across different glutaminase isoforms or related amidohydrolases, ensuring that observed effects are target-specific.

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